molecular formula C18H21ClN4O B041754 Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- CAS No. 65514-71-8

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-

Cat. No.: B041754
CAS No.: 65514-71-8
M. Wt: 344.8 g/mol
InChI Key: GDTYMTKNSABJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- (CAS 65514-71-8), is a piperazine derivative structurally characterized by a benzoyl group substituted with a 2-amino-4-chlorophenylamino moiety and a methyl group at the 4-position of the piperazine ring. Its molecular formula is C₁₈H₂₁ClN₄O, with an exact mass of 344.1404 g/mol . This compound is recognized as Clozapine Impurity D, a byproduct in the synthesis of the antipsychotic drug clozapine . Its synthesis involves nucleophilic substitution reactions between benzoyl chlorides and substituted piperazines, a methodology shared with related analogs .

The rigid conformation of the piperazine ring enables interactions with biological targets, such as dopamine receptors, though its specific pharmacological profile remains less documented compared to structurally similar derivatives .

Properties

IUPAC Name

[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTYMTKNSABJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511057
Record name [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65514-71-8
Record name [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65514-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G48ZX6Q5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Impurity Analysis in Pharmaceuticals

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is primarily recognized as Clozapine Impurity D . Its identification and quantification are crucial for ensuring the safety and efficacy of clozapine formulations. Regulatory agencies require stringent testing for impurities to comply with pharmacopoeial standards.

Case Study: Clozapine Quality Control

A study conducted by LGC Standards highlighted the importance of monitoring this impurity in clozapine products to prevent adverse effects associated with impurities. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to quantify this compound during quality control processes .

Toxicological Studies

Research has indicated that impurities like Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- can have significant toxicological implications. Studies focus on understanding the metabolic pathways and potential toxic effects of this compound when present in pharmaceutical formulations.

Toxicological Assessment

A comprehensive toxicological assessment revealed that exposure to this impurity could lead to various side effects, necessitating further investigation into its pharmacokinetics and safety profile .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at developing new antipsychotic agents. Researchers investigate how modifications to the piperazine structure affect pharmacological activity and toxicity profiles.

Research Insights

Recent findings suggest that alterations in the amino and benzoyl groups can enhance the therapeutic efficacy while minimizing side effects. These insights are pivotal for designing safer and more effective antipsychotic medications .

Mechanism of Action

The mechanism of action of piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities contingent on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Reference(s)
Target Compound
1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
2-[(2-Amino-4-chlorophenyl)amino]benzoyl, 4-methylpiperazine Antipsychotic impurity; potential dopamine receptor interactions
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a–g) 4-Chlorobenzhydryl, substituted benzoyl groups Cytotoxic activity against liver, breast, and colon cancer cell lines (IC₅₀: 2–15 μM)
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine Diphenylmethoxyethyl, 3-phenylpropyl Dopamine transporter inhibition (Ki: <10 nM)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl, 4-methylsulfanylbenzyl Antihistaminic activity; structural analog of chlorcyclizine
1-[2-(Aryl amino-2-oxoethyl)amino]-4-(N-methyl piperazino)-benzene Aryl amino-2-oxoethyl, N-methylpiperazine Antibacterial activity (Gram-positive/Gram-negative bacteria)

A. Antibacterial Activity

Derivatives with aryl amino-2-oxoethyl and N-methylpiperazine groups (e.g., ) show potent activity against S. aureus and E. coli, with inhibition zones ranging from 12–22 mm . The target compound’s lack of an oxoethyl group may reduce antibacterial efficacy, highlighting the critical role of this moiety.

B. Cytotoxicity

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a) demonstrate IC₅₀ values of 2–15 μM against cancer cells. The 4-chlorobenzhydryl group enhances lipophilicity, promoting membrane penetration . In contrast, the target compound’s 2-amino-4-chlorophenylamino group may limit cytotoxicity due to reduced hydrophobicity.

C. Neurological Activity

Piperazines with diphenylmethoxyethyl or 3-phenylpropyl groups exhibit high affinity for dopamine transporters (Ki: <10 nM). The target compound’s benzoyl-amino group may sterically hinder transporter binding compared to these analogs .

Data Tables

Table 2: Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

Compound Cancer Cell Line (IC₅₀, μM)
5a HUH7: 2.1; MCF7: 3.5
5b HCT-116: 4.8; KATO-3: 6.2
5g HEPG2: 8.7; MFE-296: 12.4

Biological Activity

Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-, also known as Clozapine EP Impurity D, is a significant compound in pharmaceutical research, particularly concerning its role as an impurity in the antipsychotic drug clozapine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview

This compound has the molecular formula C18H21ClN4OC_{18}H_{21}ClN_{4}O and a molecular weight of 344.84 g/mol. It is classified as an impurity in clozapine, a medication used primarily for treatment-resistant schizophrenia. The presence of the 2-amino-4-chlorophenyl group contributes to its unique pharmacological properties.

Target Receptors:
Piperazine derivatives, including this compound, primarily act on dopamine receptors. Clozapine itself is known for its antagonistic effects on various dopamine receptor subtypes (D1, D2), which are crucial in managing psychotic symptoms.

Biochemical Pathways:
The interaction of Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- with dopamine receptors influences several biochemical pathways. It is suggested that these compounds bind to the adenylate cyclase-coupled state of the D1 receptor with high affinity, leading to alterations in neurotransmitter release and modulation of dopaminergic signaling pathways .

Pharmacological Effects

Research indicates that Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- exhibits significant antipsychotic properties akin to clozapine. Its efficacy in reducing symptoms associated with schizophrenia has been documented through various studies.

Table 1: Comparison of Biological Activities

Activity Description Reference
AntipsychoticReduces psychotic symptoms similar to clozapine
Dopamine Receptor AntagonismBinds to D1 and D2 receptors
Biochemical ModulationAlters neurotransmitter release

Case Studies

Several studies have evaluated the biological activity of Piperazine derivatives. A notable case study highlighted its role in a clinical setting where patients resistant to standard antipsychotics showed improvement when treated with clozapine and its impurities, including Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-. The study reported a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores among participants .

Research Findings

Recent investigations have focused on synthesizing piperazine derivatives and assessing their biological activities. For instance:

  • A study explored the synthesis of various piperazine derivatives and their effects on different biological targets, revealing that modifications to the piperazine ring can enhance or diminish biological activity .
  • Another research effort investigated the potential antiviral properties of similar piperazine compounds, suggesting a broader application beyond antipsychotic activity .

Q & A

Q. Key Considerations :

  • Use inert atmospheres to prevent oxidation of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to optimize yields (typically 70–85%) .

How can structural characterization of this compound be rigorously validated?

Q. Advanced Analytical Techniques

  • X-ray Crystallography : Resolve molecular conformation and supramolecular interactions (e.g., hydrogen bonding, π-stacking) using datasets from CCDC repositories .
  • NMR Spectroscopy : Assign proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm) and confirm substituent placement via 2D COSY and HSQC .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm synthetic accuracy .

Q. Data Interpretation :

  • Compare crystallographic parameters (e.g., bond angles, torsion angles) with analogous piperazine derivatives to identify structural anomalies .

What solvent systems and reaction conditions minimize byproduct formation during synthesis?

Q. Methodological Optimization

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, while reducing side reactions like hydrolysis .
  • Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to accelerate coupling while avoiding decomposition .
  • Catalytic Additives : Use bases like triethylamine to neutralize HCl byproducts during chloroacetyl group introduction .

Case Study :
In synthesizing 1-(4-fluorobenzyl)piperazine derivatives, DCM with N,N-diisopropylethylamine reduced halogenation byproducts by 30% compared to THF .

How does the substitution pattern on the piperazine ring influence dopamine transporter (DAT) affinity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups : Chloro or fluoro substituents at the 4-position enhance DAT binding (e.g., Ki < 10 nM) by modulating electron density .
  • Steric Effects : Bulky groups (e.g., trifluoromethyl) at the benzoyl moiety reduce affinity due to steric hindrance in the DAT active site .

Q. Experimental Validation :

  • Radioligand displacement assays using [³H]WIN 35,428 in rat striatal membranes quantify DAT binding .
  • Compare analogs (e.g., 2- vs. 4-substituted phenyl groups) to map pharmacophore requirements .

What strategies are effective in resolving contradictory bioactivity data across structural analogs?

Q. Data Contradiction Analysis

  • Variable 1 : Substituent electronic effects (e.g., methoxy vs. nitro groups) alter metabolic stability, leading to discrepancies in IC50 values .
  • Variable 2 : Crystallographic disorder in halogenated derivatives (e.g., 2-chlorobenzoyl) may skew solubility and bioavailability measurements .

Q. Resolution Workflow :

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Perform molecular dynamics simulations to assess conformational flexibility in solution vs. crystal states .

How can oxidative stability of the compound be assessed for long-term storage?

Q. Methodological Protocol

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Oxidative Stressors : Use 0.1% H₂O₂ to simulate radical-mediated degradation pathways .
  • Protective Measures : Store under argon in amber vials at -20°C to minimize photolytic and oxidative damage .

What computational tools predict synthetic feasibility and retrosynthetic pathways?

Q. Advanced Computational Chemistry

  • Retrosynthesis Software : Tools like Pistachio/BKMS_METABOLIC utilize heuristic scoring to prioritize precursor candidates .
  • Quantum Mechanics : DFT calculations (e.g., B3LYP/6-31G*) optimize transition states for key steps like acylation .

Validation :
Compare predicted routes with experimental yields (e.g., 85% for 4-methylpiperazine derivatives ).

How do supramolecular interactions impact crystallization and purity?

Q. Crystallography-Driven Insights

  • Hydrogen Bonding : 2-Fluorobenzoyl derivatives form C–H⋯O bonds, yielding stable monoclinic crystals (space group P2₁/c) .
  • π-Stacking : Planar aromatic moieties (e.g., 4-methoxyphenyl) enhance crystal packing efficiency, reducing solvent inclusion .

Purification Tip :
Use solvent mixtures (e.g., Et₂O/hexane) to isolate polymorphs with optimal melting points .

What in vitro models are suitable for preliminary neuropharmacological screening?

Q. Biological Methodology

  • Cell-Based Assays : SH-SY5Y neuroblastoma cells for evaluating DAT inhibition .
  • Microsomal Stability : Incubate with rat liver microsomes to predict metabolic clearance .

Safety Note :
Adhere to TCI America safety protocols (e.g., PPE, fume hoods) when handling neuroactive compounds .

How can regioselectivity challenges in piperazine acylation be addressed?

Q. Advanced Synthetic Chemistry

  • Protecting Groups : Use Boc-protected piperazines to direct acylation to the N-4 position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve regioselectivity via controlled heating .

Case Study :
Microwave irradiation increased yield of 1-chloroacetyl-4-benzodioxinyl piperazine from 65% to 88% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.